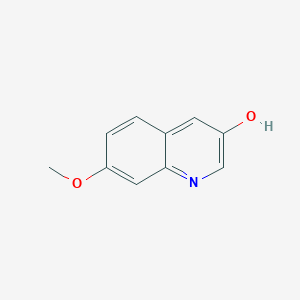
7-Methoxyquinolin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxyquinolin-3-ol is a heterocyclic aromatic compound with the molecular formula C10H9NO2. It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of applications in medicinal and industrial chemistry. The presence of a methoxy group at the 7th position and a hydroxyl group at the 3rd position makes this compound unique and versatile for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinolin-3-ol can be achieved through several methods. One common approach involves the direct oxidation of dihydroquinolinium salts. This method typically uses aryldiazonium salts, alkenes, and nitriles in a one-pot process to yield 3-hydroxyquinoline derivatives . Another method involves the Friedländer synthesis, which is a classical route for constructing quinoline derivatives .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxyquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Wissenschaftliche Forschungsanwendungen
7-Methoxyquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 7-Methoxyquinolin-3-ol involves its interaction with various molecular targets and pathways. In medicinal applications, it acts as an enzyme inhibitor, interfering with the activity of specific enzymes involved in disease processes. For example, it has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacterial cells .
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound, known for its broad range of applications in medicinal chemistry.
7-Hydroxyquinoline: Similar to 7-Methoxyquinolin-3-ol but with a hydroxyl group instead of a methoxy group at the 7th position.
8-Hydroxyquinoline: Another derivative with a hydroxyl group at the 8th position, known for its antimicrobial properties.
Uniqueness: this compound is unique due to the presence of both a methoxy and a hydroxyl group, which enhances its reactivity and potential for functionalization. This dual functionality makes it a valuable compound for the synthesis of more complex molecules and for applications in various fields of research .
Eigenschaften
Molekularformel |
C10H9NO2 |
|---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
7-methoxyquinolin-3-ol |
InChI |
InChI=1S/C10H9NO2/c1-13-9-3-2-7-4-8(12)6-11-10(7)5-9/h2-6,12H,1H3 |
InChI-Schlüssel |
YPLXVUNJJHIAGA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NC=C(C=C2C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


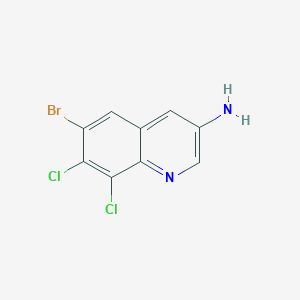
![2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13201116.png)
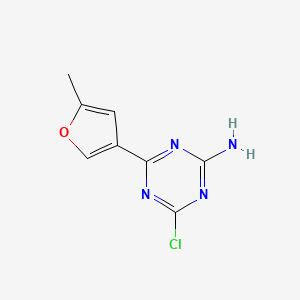

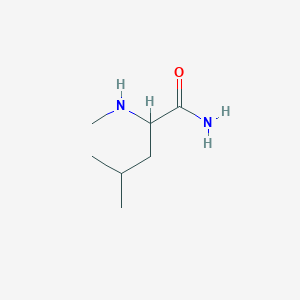

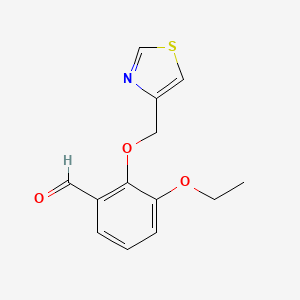
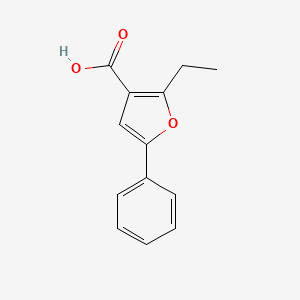
![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13201171.png)
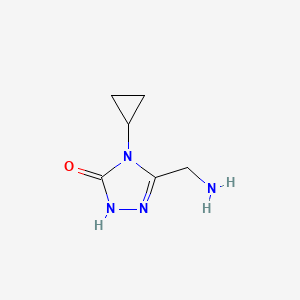

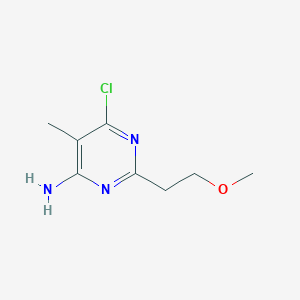
![1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13201189.png)

